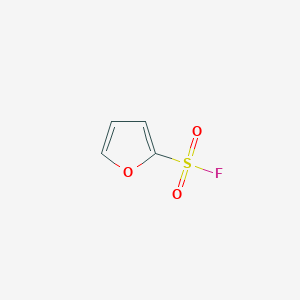

Furan-2-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHDFVVERNYQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Furan 2 Sulfonyl Fluoride and Analogues

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and versatile pathways for the formation of carbon-sulfur and carbon-carbon bonds. These methods provide convergent and functional-group-tolerant routes to complex molecules, including heteroaryl sulfonyl fluorides.

Cross-Coupling Strategies for Furan (B31954) Moiety Installation

Cross-coupling reactions offer a powerful strategy for constructing the furan-sulfonyl fluoride (B91410) scaffold by combining a furan-containing nucleophile or electrophile with a suitable coupling partner.

Coupling of Organozinc or Organolithium Furan Reagents

The reaction of organometallic reagents with a sulfur dioxide surrogate, followed by trapping with an electrophilic fluorine source, presents a plausible pathway for the synthesis of sulfonyl fluorides. Organolithium and organozinc compounds are particularly useful due to their high reactivity and the ability to generate them from readily available starting materials.

A potential route to furan-2-sulfonyl fluoride involves the generation of 2-furyllithium or 2-furylzinc chloride. These organometallic species can react with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) to form an intermediate sulfinate salt. This sulfinate can then be treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. While this specific sequence for a furan derivative is a logical extension of established methods, the general applicability of this approach has been demonstrated for a variety of aryl and alkyl Grignard reagents. nih.gov

Table 1: Synthesis of Sulfonyl Fluorides from Organometallic Reagents via Sulfinate Intermediates

| Entry | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | Benzenesulfonyl fluoride | 81 |

| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonyl fluoride | 89 |

| 3 | Benzylmagnesium chloride | Phenylmethanesulfonyl fluoride | 83 |

| 4 | n-Butylmagnesium chloride | Butane-1-sulfonyl fluoride | 75 |

Data derived from analogous reactions reported in the literature. nih.gov

The use of 2-furylzinc chloride in palladium-catalyzed cross-coupling reactions with vinyl and aryl triflates has been shown to be effective, highlighting the viability of furan-organozinc reagents in such catalytic cycles. researchgate.net

Reactions with Pyridine (B92270) Sulfonyl Derivatives

Desulfinylative cross-coupling reactions represent another sophisticated strategy. In this approach, sulfinate salts act as nucleophilic coupling partners with aryl or heteroaryl halides. Research has demonstrated that pyridine sulfinates are stable and effective nucleophiles in palladium-catalyzed reactions with a wide range of aryl halides. nih.govsemanticscholar.org

This methodology could be adapted for the synthesis of furan-containing sulfonyl compounds by coupling a halo-furan with a pyridine sulfinate. The proposed catalytic cycle for this type of reaction typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the sulfinate, extrusion of sulfur dioxide, and subsequent reductive elimination to form the C-C bond. nih.gov The broad scope of this reaction with respect to the halide coupling partner suggests its potential applicability to furan-based electrophiles. nih.gov

Direct Sulfonyl Fluoride Installation from Aryl Iodides

A more direct and convergent approach involves the conversion of a C-I bond on a pre-existing furan ring directly to a C-SO₂F bond. This one-pot method avoids the pre-formation of organometallic reagents.

Utilizing SO₂ Surrogates (e.g., DABSO) and Electrophilic Fluorinating Agents (e.g., Selectfluor)

A significant advancement in the synthesis of aryl and heteroaryl sulfonyl fluorides is the one-pot, palladium-catalyzed reaction of aryl iodides with a sulfur dioxide surrogate and an electrophilic fluorinating agent. nih.govtheballlab.com This process involves the initial palladium-catalyzed sulfonylation of the aryl iodide using DABSO as the SO₂ source to form a sulfinate intermediate. theballlab.com This intermediate is then treated in situ with an electrophilic fluorine source, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to afford the final sulfonyl fluoride. theballlab.comorganic-chemistry.org

This method has been successfully applied to a diverse range of electronically and sterically varied aryl iodides. theballlab.com While the direct application to furan-2-yl iodide has not been explicitly reported in substrate tables of key studies, the methodology has been shown to be effective for other heteroaryl halides, suggesting its potential as a viable route. nih.gov The reaction demonstrates excellent functional group tolerance. nih.govtheballlab.com

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Iodonaphthalene | Naphthalene-1-sulfonyl fluoride | 72 |

| 2 | 4-Iodotoluene | 4-Methylbenzenesulfonyl fluoride | 85 |

| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxybenzenesulfonyl fluoride | 80 |

| 4 | 1-Iodo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)benzenesulfonyl fluoride | 77 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-(fluorosulfonyl)benzoate | 81 |

Data derived from literature reports on the palladium-catalyzed conversion of aryl iodides to sulfonyl fluorides. theballlab.com

Mechanistic Aspects of Palladium-Catalyzed SO₂ Insertion

The catalytic cycle for the palladium-catalyzed insertion of sulfur dioxide from DABSO into an aryl-halide bond is generally understood to proceed through several key steps. The cycle is initiated by the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-I).

This is followed by the insertion of sulfur dioxide, released from the DABSO surrogate, into the Ar-Pd bond. This insertion step forms a palladium sulfinate complex (Ar-SO₂-Pd-I). The final step is reductive elimination from this complex, which was traditionally thought to be challenging. However, in this context, the sulfinate intermediate is trapped by an external reagent rather than undergoing direct reductive elimination to form a sulfonyl halide. In the synthesis of sulfonyl fluorides, the generated sulfinate salt is intercepted by an electrophilic fluorinating agent like Selectfluor in a subsequent step to yield the aryl sulfonyl fluoride product. The Pd(0) catalyst is regenerated, allowing the cycle to continue.

Synthesis from Aryl Boronic Acids

A significant advancement in the synthesis of aryl sulfonyl fluorides from aryl boronic acids involves a bismuth-catalyzed approach. acs.org This method demonstrates that an organobismuth(III) catalyst, featuring a bis-aryl sulfone ligand backbone, can effectively convert a wide range of (hetero)aryl boronic acids into their corresponding sulfonyl fluorides. acs.orgorganic-chemistry.org The catalytic cycle proceeds through various organometallic steps without altering the oxidation state of the bismuth catalyst. acs.org A key step in this process is the catalytic insertion of sulfur dioxide (SO₂) into the Bi−C bond, which leads to a unique O-bound bismuth sulfinate complex. acs.org This protocol exhibits excellent yields and a broad tolerance for various functional groups on the aryl and heteroaryl boronic acids. acs.orgorganic-chemistry.org

Practical syntheses for ortho-, meta-, and para-sulfonyl fluoride substituted benzene (B151609) boronic acids have been developed, which can then undergo efficient Suzuki-Miyaura coupling reactions with a range of aryl halides. ox.ac.uk

| Catalyst/Reagent | Substrate | Product | Key Features |

| Organobismuth(III) complex | (Hetero)aryl boronic acids | (Hetero)aryl sulfonyl fluorides | Mild conditions, broad functional group tolerance, redox-neutral catalytic cycle. acs.org |

| Palladium catalysts | Bromo-substituted benzenesulfonyl chlorides | Sulfonyl fluoride substituted benzene boronic acids | Enables subsequent Suzuki-Miyaura couplings. ox.ac.uk |

Radical-Mediated Fluorosulfonylation Approaches

Radical fluorosulfonylation has recently emerged as a promising and powerful strategy for the synthesis of sulfonyl fluorides. researchgate.netnih.govnih.govnih.gov This approach often involves the generation of the highly active fluorosulfonyl radical (•SO₂F). researchgate.netnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) has been identified as a next-generation click chemistry reaction, valued for the unique balance of reactivity and stability inherent in high-valent organosulfur compounds. rsc.org This chemistry provides a reliable method for creating stable molecular connections. monash.edu

Aryl diazonium salts serve as effective precursors for the synthesis of arenesulfonyl fluorides through radical-based fluorosulfonylation. One notable method is a copper-catalyzed Sandmeyer-type fluorosulfonylation reaction. organic-chemistry.org In this process, a wide range of arenediazonium salts react with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in combination with a fluoride source like potassium bifluoride (KHF₂), to yield the corresponding arenesulfonyl fluorides. organic-chemistry.orgnih.gov

Another approach involves a copper-free Sandmeyer-type reaction where aryldiazonium salts, which can be generated in situ from aromatic amines, are transformed into sulfonyl fluorides using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ source and Selectfluor as the fluorine source. organic-chemistry.org This method is characterized by its broad functional group tolerance and suitability for gram-scale synthesis. organic-chemistry.org

| Method | SO₂ Source | Fluoride Source | Key Features |

| Copper-catalyzed Sandmeyer-type | DABSO | KHF₂ | General and practical for a wide range of substrates. organic-chemistry.orgnih.gov |

| Copper-free Sandmeyer-type | Na₂S₂O₅ | Selectfluor | In situ diazotization, broad functional group tolerance. organic-chemistry.org |

The direct incorporation of sulfur dioxide and a fluorine source is a cornerstone of many modern fluorosulfonylation methods. Palladium-catalyzed reactions have been developed for the one-pot synthesis of aryl sulfonyl fluorides from aryl bromides or iodides. ccspublishing.org.cnmdpi.com These reactions typically employ a sulfur dioxide surrogate like DABSO and a fluorine source such as Selectfluor. organic-chemistry.orgmdpi.com The choice of catalyst and ligands is crucial for achieving high yields. For instance, PdCl₂(AmPhos)₂ has been used effectively with aryl bromides, while Pd(OAc)₂ with CataCXium A is suitable for aryl iodides. mdpi.com

Visible-light photoredox catalysis has enabled the generation of fluorosulfonyl radicals (•SO₂F) under mild conditions, providing a new and general route to sulfonyl fluorides. nih.govresearchgate.net The fluorosulfonyl radical has been successfully employed for the construction of various sulfonyl fluoride-containing molecules. researchgate.net A significant challenge has been the reliance on gaseous and hazardous precursors like FSO₂Cl. nih.govresearchgate.net

To overcome this, bench-stable, solid-state, redox-active reagents have been developed. A notable example is the 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) triflate salt. nih.govresearchgate.net These FABI salts serve as effective fluorosulfonyl radical precursors under photoredox conditions, enabling the radical fluorosulfonylation of olefins with high yields, even for previously challenging substrates. nih.govresearchgate.net This method has also been extended to the late-stage functionalization of natural products. nih.gov The photocatalytic approach allows for various transformations, including carbo-fluorosulfonylation, hydro-fluorosulfonylation, and alkoxy-fluorosulfonylation of unsaturated hydrocarbons. researchgate.netnih.govresearchgate.net

| Radical Precursor | Catalyst System | Reaction Type |

| FSO₂Cl | Photoredox Catalyst (e.g., Ir-based) | Fluorosulfonylation of Alkenes |

| FABI Salts | Photoredox Catalyst (e.g., Eosin Y) | Fluorosulfonylation of Olefins |

| FABI Salts | Organocatalyst | Hydro-fluorosulfonylation of Alkenes and Alkynes |

Achieving stereoselectivity in the addition of functional groups across a double or triple bond is a significant goal in organic synthesis. Photocatalytic radical difunctionalization strategies have been successfully developed for the highly efficient stereoselective synthesis of vicinal fluorosulfonyl borides (VFSBs) from unsaturated hydrocarbons. rsc.org This method utilizes an integrated redox-active SO₂F radical reagent. rsc.org

Furthermore, the use of 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor has enabled the radical hydro-fluorosulfonylation of alkynes. nih.gov This system can produce valuable alkenylsulfonyl fluoride products with a high, and rare, Z-selectivity, which are typically more challenging to synthesize compared to their E-configured counterparts. researchgate.netnih.gov This approach provides a facile route to aliphatic sulfonyl fluorides from unactivated alkenes and can be applied to the late-stage modification of complex molecules like natural products and peptides. researchgate.netnih.gov

Photocatalytic Generation of Fluorosulfonyl Radicals (•SO₂F)

Hydrofluorosulfonylation and Migratory SO₂F-Difunctionalization

Sandmeyer-Type Fluorosulfonylation Reactions

A significant advancement in the synthesis of aryl and heteroaryl sulfonyl fluorides is the development of copper-free Sandmeyer-type reactions. This methodology provides a direct route to the sulfonyl fluoride functional group from the corresponding aromatic amines via an in situ generated diazonium salt. organic-chemistry.orgfigshare.com This approach is highly relevant for the synthesis of this compound, which would originate from 2-aminofuran.

The reaction typically utilizes an aryldiazonium salt, generated from the corresponding aniline (B41778) or heteroaromatic amine, which is then treated with a sulfur dioxide source and a fluorine source. organic-chemistry.org A common and effective combination involves using sodium metabisulfite (Na₂S₂O₅) as a sulfur dioxide surrogate and Selectfluor® as the fluorine source. organic-chemistry.orgfigshare.com The practicality of this method is enhanced by its tolerance for a wide range of functional groups and the ability to perform it as a one-pot synthesis directly from the amine precursor. organic-chemistry.org

Mechanistic studies have confirmed that this transformation proceeds through a Sandmeyer-type radical process. organic-chemistry.org The aryldiazonium salt decomposes to generate an aryl radical, which then reacts with sulfur dioxide to form an arylsulfonyl radical. This intermediate is subsequently trapped by a fluorine atom transfer from an electrophilic fluorine source like Selectfluor® to yield the final sulfonyl fluoride product. organic-chemistry.org

Table 1: General Conditions for Copper-Free Sandmeyer-Type Fluorosulfonylation

| Parameter | Condition |

|---|---|

| Starting Material | Aromatic or Heteroaromatic Amine |

| Diazotization | In situ with reagents like t-BuONO or NaNO₂/acid |

| SO₂ Source | Sodium Metabisulfite (Na₂S₂O₅) |

| Fluorine Source | Selectfluor® |

| Catalyst | None (Copper-free) |

| Key Intermediate | Arylsulfonyl radical |

Electrochemical Synthesis of Sulfonyl Fluorides

Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govnih.gov A prominent strategy involves the oxidative coupling of thiols or disulfides with a fluoride source. nih.gov This approach is directly applicable to the synthesis of this compound starting from Furan-2-thiol or its corresponding disulfide.

The reaction is typically carried out in an undivided electrochemical cell using inexpensive graphite (B72142) and stainless steel electrodes. Potassium fluoride (KF) serves as an inexpensive, safe, and abundant fluoride source. nih.gov The process demonstrates a broad substrate scope, including heteroaryl thiols, and operates under mild, environmentally benign conditions. nih.gov

Strategies from Sulfones via C-S Bond Fragmentation

A novel electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfones through the fragmentation of a carbon-sulfur (C–S) bond. purdue.edu This method operates by subjecting a precursor sulfone to electrochemical conditions, which initiates the C–S bond cleavage. The resulting intermediate is then fluorinated to yield the sulfonyl fluoride. purdue.edu This approach is particularly innovative as it allows for the conversion of stable sulfone precursors into the valuable sulfonyl fluoride group. While specific applications to furyl sulfones are still emerging, the methodology presents a promising route for future syntheses. purdue.edu

Radical Intermediates in Electrochemical Processes

The involvement of radical intermediates is a key feature of many electrochemical fluorosulfonylation reactions. In the synthesis from thiols and disulfides, the oxidation of the sulfur species at the anode leads to the formation of radical cations. nih.gov Subsequent reactions with fluoride and further oxidation steps proceed through various radical intermediates. The presence of these radicals has been substantiated by radical trapping experiments; the addition of scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT) significantly reduces the efficiency of the electrochemical process. nih.gov Similarly, the electrochemical conversion of sulfones relies on the generation of a radical intermediate following C-S bond fragmentation, which is then trapped by a fluorine source. purdue.edu

Transformations from Precursor Functional Groups

Conversion from Sulfonamides

A highly effective and chemoselective method for the synthesis of sulfonyl fluorides from primary sulfonamides has been developed. researchgate.net This transformation is particularly valuable for late-stage functionalization of complex molecules and is applicable to the conversion of Furan-2-sulfonamide to this compound.

The method relies on the activation of the sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). researchgate.net This activation facilitates the in situ formation of a sulfonyl chloride intermediate. Without isolation, this reactive intermediate is then converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). researchgate.net The mild reaction conditions and high selectivity of this protocol allow it to be used on densely functionalized molecules without affecting other sensitive groups. researchgate.netsemanticscholar.org

Table 2: Reagents for Conversion of Sulfonamides to Sulfonyl Fluorides

| Role | Reagent |

|---|---|

| Starting Material | Primary Sulfonamide (e.g., Furan-2-sulfonamide) |

| Activating Agent | Pyrylium Tetrafluoroborate (Pyry-BF₄) |

| Chloride Source | Magnesium Chloride (MgCl₂) |

| Fluoride Source | Potassium Fluoride (KF) |

| Result | One-pot conversion to the corresponding Sulfonyl Fluoride |

Halide-Fluoride Exchange from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via halide-fluoride exchange is a classical and widely utilized method. nih.govnih.gov Recent advancements have focused on improving the efficiency, safety, and environmental friendliness of this transformation. A simple and mild procedure involves the direct exchange of chloride for fluoride using potassium fluoride (KF) in a biphasic water/acetone mixture. organic-chemistry.org This method offers high yields (often 84-100%) for a broad range of substrates, including those containing sensitive functional groups like heterocycles, phenols, and anilines. organic-chemistry.org The reaction is typically complete within a few hours at room temperature, and the straightforward workup process avoids the need for hazardous reagents or catalysts. organic-chemistry.org The presence of water has been shown to accelerate the reaction, although an excessive amount can be detrimental to the conversion. organic-chemistry.org This approach is also scalable, making it practical for larger-scale syntheses. organic-chemistry.org

Utilizing Grignard Reagents and Sulfuryl Fluoride

A one-pot synthesis of sulfonyl fluorides has been developed utilizing the reaction of Grignard reagents with sulfuryl fluoride (SO2F2). rsc.org This method allows for the formation of alkyl, aryl, and heteroaryl sulfonyl fluorides in moderate to good yields (18-78%). rsc.org The reaction is typically carried out by adding the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. rsc.org This approach is also amenable to in situ sequential reactions, enabling the conversion of the initially formed sulfonyl fluoride into other derivatives like diarylsulfones, sulfonate esters, or sulfonamides in a single pot. rsc.org The use of readily available Grignard reagents and sulfuryl fluoride makes this a versatile and practical method for accessing a diverse range of sulfonyl fluorides. researchgate.netnih.gov

Oxidative Fluorination Methods

Oxidative fluorination represents another important strategy for the synthesis of sulfonyl fluorides, often starting from thiols or disulfides. nih.govnih.gov An environmentally benign approach involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govnih.govsemanticscholar.org This method avoids the need for stoichiometric chemical oxidants and catalysts. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl (B1604629), aryl, and heteroaryl thiols or disulfides. nih.govnih.gov The process can be accelerated and scaled up using continuous-flow technology, significantly reducing reaction times from hours to minutes. tue.nl

Another oxidative fluorination technique involves the use of Selectfluor®, which serves as both an oxidant and an electrophilic fluorine source, to convert disulfides to sulfonyl fluorides. nih.gov

Addition of Thiols to Alkenyl Sulfonyl Fluorides

A transition metal-free method has been established for the synthesis of thiol-functionalized allylic sulfonyl fluorides. rsc.org This process involves the addition of thiols to alkenyl sulfonyl fluorides and is characterized by its high efficiency (with yields up to 99%), broad functional group compatibility, and mild reaction conditions. rsc.org The resulting thiol-functionalized allylic sulfonyl fluorides can be further transformed into sulfonate, sulfoxide, and sulfone derivatives, which are important structural motifs in medicinal chemistry. rsc.org

Novel Catalytic Systems in Sulfonyl Fluoride Synthesis

Recent research has focused on the development of novel catalytic systems to facilitate the synthesis of sulfonyl fluorides and their derivatives. These systems aim to improve reaction efficiency, expand substrate scope, and operate under milder conditions.

One such development is the use of a bismuth(III)-catalyzed process for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. acs.org This redox-neutral catalytic cycle involves the insertion of sulfur dioxide (SO2) into a Bi-C bond. acs.orgresearchgate.net This method demonstrates excellent yields and a wide functional group tolerance for a variety of aryl and heteroaryl boronic acids. acs.org

Another innovative catalytic approach employs 1-hydroxybenzotriazole (B26582) (HOBt) to activate sulfonyl fluorides for amidation, providing a broad-spectrum method for synthesizing sulfonamides. chemrxiv.org While this is a reaction of sulfonyl fluorides rather than a synthesis of them, the development of catalytic systems that activate the S-F bond is crucial for their application and underscores the ongoing interest in their chemistry. nih.govacs.org Lewis acids, such as calcium triflimide [Ca(NTf2)2], have also been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. organic-chemistry.org

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing metal-free alternatives that often exhibit high efficiency and selectivity. In the context of sulfonyl fluoride synthesis, organophotocatalysis represents a significant innovation.

Detailed Research Findings:

A notable organocatalytic approach involves the fluorosulfonylation of diaryliodonium salts. This method utilizes an organic photosensitizer to initiate a radical sulfur dioxide insertion and fluorination sequence under mild conditions. rsc.orgbohrium.com Diaryliodonium salts serve as aryl radical precursors, while the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) acts as the sulfonyl source and potassium bifluoride (KHF₂) provides the fluoride component. rsc.org The reaction is initiated by visible light, making it a green and sustainable synthetic route. The electronic properties of the substituents on the aromatic rings of the diaryliodonium salts have been observed to significantly influence the reaction yields. rsc.orgresearchgate.net

Another organocatalytic strategy employs N-heterocyclic carbenes (NHCs) to catalyze Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This silicon-free method facilitates the modular synthesis of sulfonates and sulfonamides from sulfonyl fluorides. chemrxiv.org The NHC catalyst activates the sulfonyl fluoride, allowing it to react with a range of phenols and alcohols. This methodology is effective for various aryl, heteroaryl, and alkyl sulfonyl fluorides, demonstrating broad substrate scope and tolerance for sensitive functional groups. chemrxiv.org

| Catalyst Type | Starting Materials | Key Reagents | Reaction Type | Ref. |

| Organic Photosensitizer | Diaryliodonium Salts | DABSO, KHF₂, Visible Light | Radical Fluorosulfonylation | rsc.orgbohrium.com |

| N-Heterocyclic Carbene | Sulfonyl Fluorides, Phenols/Alcohols | - | SuFEx Click Reaction | chemrxiv.org |

Bismuth Catalysis

Bismuth catalysis has recently been established as a unique platform for organic synthesis, capable of mimicking the elementary steps of transition metal catalysis without changing the oxidation state of the metal center. nih.govacs.orgacs.org

Detailed Research Findings:

A significant breakthrough has been the development of a bismuth(III)-catalyzed synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding boronic acids. nih.govnih.gov This redox-neutral method employs a well-defined organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone. acs.orgorganic-chemistry.org The catalytic cycle involves three key steps:

Transmetalation: The heteroaryl boronic acid (e.g., furan-2-boronic acid) transfers its organic group to the bismuth(III) catalyst. nih.govacs.org

SO₂ Insertion: Sulfur dioxide inserts into the newly formed bismuth-carbon bond under mild conditions, yielding a diarylbismuth sulfinate intermediate. nih.govacs.org

Oxidation: The sulfinate intermediate is then oxidized to afford the final aryl sulfonyl fluoride product, regenerating the bismuth(III) catalyst for the next cycle. acs.orgacs.org

This catalytic protocol achieves good to excellent yields for a wide array of substrates, including challenging heteroaryl boronic acids, demonstrating its broad applicability and high functional group tolerance. nih.govorganic-chemistry.orgorganic-chemistry.org

| Catalyst | Starting Material | Key Reagents | Key Intermediates | Ref. |

| Organobismuth(III) complex with bis-aryl sulfone ligand | (Hetero)aryl Boronic Acids | SO₂, Selectfluor | Triarylbismuth complex, Bismuth sulfinate | nih.govacs.orgorganic-chemistry.org |

Development of New Catalysts and Ligands

The quest for more efficient, selective, and sustainable methods for sulfonyl fluoride synthesis has driven the development of novel catalysts and ligands. These advancements span main-group elements and transition metals, as well as photocatalytic systems.

Detailed Research Findings:

A key development in main-group catalysis is the design of the bis-aryl sulfone ligand for organobismuth(III) catalysts discussed previously. nih.govorganic-chemistry.org This ligand was identified through optimization studies and proved crucial for creating a highly effective and stable catalyst that facilitates the redox-neutral synthesis of sulfonyl fluorides. organic-chemistry.org

In the realm of transition metal catalysis, several new systems have been reported. Palladium-catalyzed methods have been developed for the conversion of aryl iodides, aryl bromides, and aryl thianthrenium salts into sulfonyl fluorides. acs.orgrsc.orgnih.gov These one-pot procedures often use DABSO or sodium metabisulfite as an SO₂ source and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.orgnih.gov Furthermore, nickel-catalyzed methods have been established to generate sulfonyl fluorides from aryl and heteroaryl boronic acids, expanding the toolkit of transition-metal-catalyzed approaches. nih.gov

The development of acridinium (B8443388) organophotocatalysts represents another frontier, enabling the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol (B44631) esters. nih.govnih.gov This approach uses visible light to activate the substrates, offering a mild and highly functional-group-tolerant pathway to sulfonyl fluorides that are valuable as SuFEx reagents. nih.govnih.gov

| Catalyst System | Catalyst/Ligand Type | Starting Material | Significance | Ref. |

| Bismuth Catalysis | Bis-aryl sulfone ligand | (Hetero)aryl Boronic Acids | Enables redox-neutral main-group catalysis | nih.govorganic-chemistry.org |

| Palladium Catalysis | Palladium complexes | Aryl Halides, Thianthrenium Salts | Versatile one-pot synthesis from various precursors | rsc.orgnih.gov |

| Nickel Catalysis | Nickel complexes | (Hetero)aryl Boronic Acids | Alternative to Palladium for boronic acid conversion | nih.gov |

| Organophotocatalysis | Acridinium catalysts | Organoboron Substrates | Mild, visible-light-mediated synthesis of alkyl sulfonyl fluorides | nih.govnih.gov |

Chemical Reactivity and Mechanistic Investigations of Furan 2 Sulfonyl Fluoride Derivatives

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (–SO₂F) is characterized by a sulfur(VI) atom that serves as a potent electrophilic center. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur. In furan-2-sulfonyl fluoride, the sulfur atom is attached to the C2 position of the furan (B31954) ring, a heteroaromatic system. While aryl sulfonyl fluorides are generally more resistant to hydrolysis than their alkyl counterparts, the presence of an electron-withdrawing aromatic system can enhance the electrophilicity of the S(VI) center, making it more reactive toward desirable SuFEx click reactions. nih.gov

The S(VI)-F bond is exceptionally strong and thermodynamically stable, rendering sulfonyl fluorides robust and resistant to hydrolysis, thermolysis, and reduction. nih.govvulcanchem.com Unlike sulfonyl chlorides, which can undergo homolytic cleavage, the cleavage of the S-F bond is heterolytic. vulcanchem.com This unique balance of high stability under many conditions and potent electrophilicity under specific activation allows for highly selective and controlled reactions. rhhz.netenamine.net Heteroaromatic sulfonyl fluorides, in particular, are noted for their stability, which facilitates their use as building blocks in complex molecule synthesis. rsc.org The reactivity of the sulfonyl fluoride can be unleashed under specific conditions, often involving base catalysis or reaction with potent nucleophiles, allowing the electrophilic sulfur center to be targeted precisely. rhhz.netenamine.net

Nucleophilic Substitution Reactions at the Sulfur Center

The core reactivity of this compound involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond between sulfur and the nucleophile. This substitution pathway is the foundation for its use in creating diverse molecular connections. Sulfonyl fluorides exhibit excellent electrophilic reactivity towards oxygen- and nitrogen-based nucleophiles when appropriately activated. rhhz.net

The reaction of sulfonyl fluorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This transformation is a key component of SuFEx chemistry and is widely used in medicinal chemistry and materials science. The general reaction involves the attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl fluoride, followed by the elimination of hydrogen fluoride (HF), often facilitated by a base.

While specific data for this compound is not extensively detailed in readily available literature, the reactivity pattern for sulfonyl fluorides is well-established. For example, various aryl and heteroaryl sulfonyl fluorides react readily with alkylamines and anilines to prepare the corresponding sulfonamides. thieme-connect.com

Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Fluorides This table illustrates the general reaction based on established sulfonyl fluoride chemistry.

| Sulfonyl Fluoride | Amine Nucleophile | Base/Catalyst | Product |

|---|---|---|---|

| Aryl Sulfonyl Fluoride | Primary Alkylamine | Et₃N | N-Alkyl Arylsulfonamide |

| Aryl Sulfonyl Fluoride | Secondary Amine | DBU | N,N-Dialkyl Arylsulfonamide |

Similarly, sulfonate esters are synthesized through the reaction of sulfonyl fluorides with alcohols or phenols. This reaction typically requires activation, often by converting the alcohol to a more nucleophilic alkoxide or by using a silyl-protected alcohol in the presence of a fluoride source or catalyst. The reaction of sulfonyl fluorides with silyl-protected alcohols, catalyzed by a substoichiometric amount of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), proceeds efficiently to yield the corresponding sulfonate esters. enamine.net

The synthesis of sulfonate esters from this compound would follow this established pathway, reacting with various alcohols under catalytic conditions to furnish furan-2-sulfonate esters.

Table 2: Representative Synthesis of Sulfonate Esters from Sulfonyl Fluorides This table illustrates the general reaction based on established sulfonyl fluoride chemistry.

| Sulfonyl Fluoride | Alcohol Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Aryl Sulfonyl Fluoride | Silyl-Protected Phenol | DBU (cat.) | Aryl Sulfonate Ester |

| Aryl Sulfonyl Fluoride | Primary Alcohol | BTMG, HMDS | Alkyl Sulfonate Ester |

This compound is expected to react with a range of other nucleophiles, consistent with the behavior of sulfonyl fluorides in SuFEx chemistry. The reaction with cyclic secondary amines like pyrrolidine (B122466) would readily form the corresponding N-(furan-2-sulfonyl)pyrrolidine. Anilines, which are primary aromatic amines, also serve as effective nucleophiles to produce N-phenylfuran-2-sulfonamides. thieme-connect.com

Interestingly, the reactivity of sulfonyl fluorides can be highly chemoselective. Some have been noted for their inertness even in refluxing aniline (B41778), demonstrating their stability in the absence of specific activation. vulcanchem.com However, with appropriate catalysts, such as Ca(NTf₂)₂, the reaction with anilines proceeds effectively. thieme-connect.com This tunable reactivity is a hallmark of SuFEx chemistry, allowing the sulfonyl fluoride group to remain intact during other chemical transformations and to react only under specific, targeted conditions.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx is a powerful class of click reactions that relies on the unique reactivity of the S(VI)-F bond. vulcanchem.com this compound is a prime example of a "SuFExable hub," a readily available building block used to connect molecules with high efficiency and precision. The core principle of SuFEx is the exchange of the fluoride on a highly stable sulfonyl fluoride with a nucleophile. vulcanchem.com

The SuFEx reaction embodies the principles of click chemistry by being modular, wide in scope, high-yielding, and generating inoffensive byproducts. Key advantages of SuFEx reactions involving hubs like this compound include:

Water and Oxygen Tolerance : A significant advantage of SuFEx is its compatibility with aqueous environments. vulcanchem.com The stabilization of the leaving fluoride ion in water contributes to this tolerance, allowing reactions to be performed under biologically relevant conditions without stringent anhydrous or anaerobic setups. vulcanchem.com

Chemoselectivity : Sulfonyl fluorides react chemoselectively at the sulfur center, avoiding side reactions that are common with more reactive sulfonyl chlorides. vulcanchem.com This selectivity ensures that only the desired sulfonylation products are formed. The S–F group is compatible with a wide range of functional groups and reaction conditions, including metal-catalyzed cross-couplings and reductions. enamine.net

Thermodynamic Stability : The S-F bond is exceptionally stable to thermolysis and non-specific nucleophilic attack, allowing the sulfonyl fluoride moiety to be carried through multi-step syntheses before its "click" functionality is utilized. nih.govvulcanchem.com

Catalytic Activation : The reactivity of the S-F bond can be "switched on" by specific catalysts. Bases such as DBU, Et₃N, or guanidine (B92328) bases can activate either the sulfonyl fluoride itself or the nucleophile (e.g., an alcohol), allowing the reaction to proceed rapidly under mild conditions. enamine.net This catalytic control is crucial for ensuring the reaction occurs only when intended.

Scope of SuFEx Reactions with Various Coupling Partners

The cornerstone of this compound's reactivity is its role as an electrophilic partner in SuFEx click chemistry. nih.gov This reaction class is prized for its reliability and high yield in connecting molecular building blocks under mild conditions. researchgate.net The sulfonyl fluoride group (–SO₂F), while remarkably stable to hydrolysis, can be activated to react with a variety of nucleophiles. acs.orgresearchgate.net This allows for the formation of stable sulfonamide, sulfonate ester, and thioether linkages, which are prevalent in pharmaceuticals and functional materials.

The scope of SuFEx reactions with this compound and its derivatives extends to several classes of nucleophilic coupling partners:

Phenols: Aryl alcohols react readily with sulfonyl fluorides, often in the presence of a base, to yield the corresponding sulfonate esters. This transformation is a key SuFEx reaction. acs.org For instance, cyclic alkenylsulfonyl fluorides react with p-methoxyphenol to form sulfonate esters in high yield. researchgate.net

Amines: The reaction with primary and secondary amines to form robust sulfonamides is one of the most utilized SuFEx transformations. acs.org The reaction's efficiency can be high, with pyrrolidine reacting with an alkenylsulfonyl fluoride to yield the corresponding sulfonamide. researchgate.net The reaction can be extended to anilines with the use of a Lewis acid catalyst. researchgate.net

Thiols: While direct substitution at the sulfur center by thiols is less common, thiols can participate in conjugate addition reactions with α,β-unsaturated sulfonyl fluoride systems. For example, various thiophenols have been shown to add to the double bond of cyclic alkenylsulfonyl fluorides in a base-catalyzed Michael addition, leading to functionalized thioethers with quantitative yields. researchgate.netnih.gov

| Coupling Partner Class | Reaction Type | Product Linkage | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Phenols | SuFEx | Sulfonate Ester (R-SO₂-OAr) | Base (e.g., DBU, NaOH, Cs₂CO₃) | Good to Excellent (e.g., 84-99%) | researchgate.netnih.gov |

| Amines (Aliphatic & Aromatic) | SuFEx | Sulfonamide (R-SO₂-NR'₂) | Base (e.g., DBU); Lewis Acid (e.g., Ca(NTf₂)₂) for anilines | Good to Excellent (e.g., 51-99%) | researchgate.netnih.gov |

| Thiols | Conjugate Addition | Thioether (R'-S-C-C-SO₂F) | Base-catalyzed (e.g., DBU) | Quantitative | researchgate.net |

Catalysis in SuFEx Reactions (e.g., Lewis Acid Catalysis)

While many SuFEx reactions proceed with simple base mediation, catalysis can be employed to activate the otherwise stable S-F bond, particularly for less reactive nucleophiles. acs.org Lewis base catalysts such as DBU and bifluoride salts are commonly used. mdpi.com

A significant advancement has been the development of Lewis acid-catalyzed SuFEx reactions. Metal Lewis acids, which were not traditionally used in SuFEx, have been shown to effectively catalyze the conversion of sulfonyl fluorides into sulfonamides and other derivatives. researchgate.netd-nb.info Calcium(II) salts, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have proven particularly effective. mdpi.comnih.gov

The mechanism involves the Lewis acidic Ca²⁺ center activating the sulfonyl fluoride substrate towards nucleophilic attack. nih.gov This strategy is especially useful for reactions with silylated amines (R₂NSiMe₃). The reaction between a sulfonyl fluoride and a silylated amine, catalyzed by 10 mol % Ca(NTf₂)₂, generates sulfonamides in good to excellent yields (35-99%). mdpi.comresearchgate.net The silicon atom in the silylated amine acts as a fluoride scavenger, forming a strong Si-F bond in the transition state, which helps facilitate catalytic turnover by preventing the formation of stable calcium-fluoride complexes that would inhibit the catalyst. mdpi.com This catalytic system expands the scope of SuFEx to include a wider variety of amine nucleophiles under mild conditions. mdpi.com

Other Reaction Pathways

Beyond SuFEx chemistry, the this compound scaffold can be modified through several other reaction pathways targeting the furan ring or the carbon-sulfur bond.

Oxidation and Reduction Reactions Involving Furan and Sulfonyl Fluoride Moieties

The furan ring and the sulfonyl fluoride group exhibit different susceptibilities to oxidation and reduction. The sulfonyl fluoride moiety is notably robust and generally resistant to reduction. d-nb.info The furan ring, however, can participate in oxidation reactions, a reactivity common to furan derivatives. For example, related heterocyclic systems bearing a sulfonyl fluoride group can undergo oxidation with agents like potassium permanganate (B83412) (KMnO₄). Conversely, the furan ring can be susceptible to reduction, for instance via catalytic hydrogenation, although this may also affect other parts of the molecule depending on the conditions. The sulfonyl fluoride group itself is typically stable under these conditions.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling, Conjugate Addition)

While the sulfonyl fluoride group is often installed as a final step, it can also serve as a handle for carbon-carbon bond formation.

Suzuki-Miyaura Coupling: In a significant departure from its traditional role as a stable anchor, the aryl sulfonyl fluoride group has been "awakened" as a new partner in transition metal-catalyzed cross-coupling reactions. Specifically, the C–S bond of aryl sulfonyl fluorides can be activated by palladium catalysts for Suzuki-Miyaura coupling with boronic acids. d-nb.info This desulfonative cross-coupling proceeds via the oxidative addition of a Pd(0) complex into the C(aryl)–S bond, followed by desulfonation. d-nb.info This reaction provides a powerful method for forming biaryl compounds, tolerating a wide range of functional groups and proceeding with good to excellent yields.

Conjugate Addition: The strong electron-withdrawing nature of the sulfonyl fluoride group makes it an excellent activating group for Michael additions. While this compound itself is not a Michael acceptor, derivatives such as ethenesulfonyl fluoride (ESF) are highly reactive. Carboxylic acids, for instance, can add across the double bond of ESF in a CuO-promoted reaction to form aliphatic sulfonyl fluorides containing an ester group. This highlights the potential to functionalize this compound by first modifying the furan ring to incorporate an activated alkene moiety.

Isomerization Processes

Isomerization processes for this compound itself are not extensively documented in the literature. However, isomerization has been observed in related, more complex molecules containing a sulfonyl fluoride group. For example, the treatment of an E-alkenylsulfonyl fluoride with an iridium photocatalyst can lead to its isomerization to the Z-alkenylsulfonyl fluoride. In another instance, the use of conventional solvents during a photocatalytic reaction involving a heteroarylated ethenesulfonyl fluoride led to isomerization of the starting material rather than the expected cycloaddition. researchgate.net These examples suggest that while the core this compound structure is generally stable, isomerization can occur in derivatives under specific catalytic or reaction conditions.

S-F and C-S Bond Cleavage Activation

The selective activation and cleavage of the S–F and C–S bonds are central to the synthetic utility of this compound.

S–F Bond Cleavage: The cleavage of the highly stable S–F bond is the key step in all SuFEx reactions. This bond is typically activated by interaction with a Lewis base (e.g., DBU, tertiary amines), a Lewis acid (e.g., Ca(NTf₂)₂), or a proton source that can form a strong hydrogen bond with the fluoride leaving group. researchgate.netmdpi.com This controlled activation allows the stable sulfonyl fluoride to act as a potent electrophile only when desired.

C–S Bond Cleavage: The C–S bond in aryl sulfonyl fluorides, once considered inert to transition-metal catalysis, can now be selectively cleaved. d-nb.info Palladium catalysts, in conjunction with specific ligands like Ruphos, facilitate the oxidative addition of the metal into the C(aryl)–S bond, enabling desulfonative cross-coupling reactions like the Suzuki-Miyaura coupling. Density functional theory (DFT) calculations have shown that for these catalytic systems, the insertion of Pd(0) into the C–S bond is kinetically preferred over insertion into the S–F bond. d-nb.info Nickel(0) complexes have also been investigated and show the potential to activate and cleave both S-F and C-S bonds.

Impact of Furan Moiety and Substituents on Reactivity

The reactivity of the sulfonyl fluoride group is significantly influenced by both the inherent electronic properties of the furan ring and the nature of any additional substituents. vulcanchem.comrsc.org These factors modulate the electrophilicity of the sulfur center and the accessibility of the sulfonyl fluoride moiety to nucleophiles. rsc.orgnih.gov

The electrophilic character of the sulfonyl fluoride group is a key determinant of its reactivity, particularly in reactions with nucleophiles. The electronic nature of the aromatic ring to which the sulfonyl fluoride is attached can be predictably modulated to tune this reactivity. rsc.org Generally, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophilic attack. nih.gov Conversely, electron-donating groups can decrease this electrophilicity.

In the context of this compound, the furan ring itself is an electron-rich heteroaromatic system. This inherent property influences the baseline reactivity of the compound. When substituents are introduced onto the furan ring, they can either augment or counteract this effect. For instance, placing an electron-withdrawing group on the furan ring would be expected to increase the reactivity of the sulfonyl fluoride. Studies on various arylsulfonyl fluorides have demonstrated this principle; substrates with electron-deficient characteristics often exhibit significantly accelerated reaction rates compared to electron-rich substrates. nih.gov This unique balance of reactivity and stability makes sulfonyl fluorides attractive for applications in chemical biology, where they must be stable enough under physiological conditions yet reactive enough to engage with specific biological targets. rsc.orgresearchgate.net

The following table summarizes the general effect of electronic substituents on the reactivity of arylsulfonyl fluorides, a principle that applies to this compound derivatives.

| Substituent Type on Aromatic Ring | Effect on Electrophilicity of Sulfur Center | Predicted Impact on Reactivity with Nucleophiles | Example Group |

|---|---|---|---|

| Strongly Electron-Withdrawing | Significantly Increased | Increased Rate of Reaction nih.gov | Nitro (-NO₂) |

| Moderately Electron-Withdrawing | Moderately Increased | Increased Rate of Reaction d-nb.info | Halogen (-Br, -Cl) |

| Electron-Neutral | Baseline | Baseline Reactivity | Hydrogen (-H) |

| Electron-Donating | Decreased | Decreased Rate of Reaction (Reaction Dependent) nih.govd-nb.info | Methyl (-CH₃), Methoxy (-OCH₃) |

Steric hindrance around the sulfonyl fluoride group plays a critical role in modulating its reactivity and stability. nih.gov Bulky substituents positioned near the reaction center can physically obstruct the approach of a nucleophile, thereby slowing down or preventing a reaction. This steric shielding also contributes to the hydrolytic stability of the sulfonyl fluoride S-F bond. nih.gov

For example, the introduction of a methyl group, as seen in 5-methylthis compound, introduces steric and electronic effects that alter its reactivity compared to the unsubstituted parent compound. vulcanchem.com Research on a series of model arylsulfonyl fluorides has confirmed that steric factors significantly affect the stability of the S-F bond. nih.gov Specifically, compounds with substituents at the ortho positions (the positions adjacent to the sulfonyl fluoride group) exhibit greater stability. nih.gov A study investigating the in vitro metabolic stability of various arylsulfonyl fluorides found that 2,4,6-trisubstituted derivatives displayed the highest stability, a finding attributed to the steric protection afforded by the ortho substituents. nih.gov This indicates that increasing steric bulk can be a deliberate strategy to reduce reactivity and enhance the persistence of the molecule in a given environment.

The table below illustrates how steric hindrance can modulate the stability and, consequently, the reactivity of the sulfonyl fluoride group.

| Substitution Pattern | Level of Steric Hindrance | Effect on S-F Bond Stability | Predicted Impact on Reactivity |

|---|---|---|---|

| Unsubstituted (e.g., this compound) | Low | Baseline Stability | Baseline Reactivity |

| Mono-substituted (ortho position) | Moderate | Increased Stability | Decreased Reactivity |

| Di-substituted (ortho positions) | High | Significantly Increased Stability nih.gov | Significantly Decreased Reactivity |

Applications of Furan 2 Sulfonyl Fluoride and Analogues in Advanced Organic Synthesis

Furan-2-sulfonyl Fluoride (B91410) as a Key Building Block

Furan-2-sulfonyl fluoride serves as a valuable starting material for the construction of intricate molecular architectures. The presence of both the furan (B31954) moiety and the sulfonyl fluoride group provides multiple reaction sites for chemists to exploit in the synthesis of novel compounds.

Synthesis of Complex Fluorinated Compounds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. ccspublishing.org.cn this compound is a key precursor for creating complex fluorinated compounds. The sulfonyl fluoride group (-SO2F) is exceptionally stable, yet it can be selectively activated to react with various nucleophiles. This reactivity allows for the introduction of the fluorosulfonyl group into larger, more complex molecules.

While direct examples of the use of this compound in the synthesis of complex fluorinated compounds are not extensively detailed in the literature, the general principles of sulfonyl fluoride chemistry suggest its potential. For instance, the sulfonyl fluoride group can be incorporated into molecules for applications in drug discovery and chemical biology. researchgate.net The synthesis of various aryl and heteroaryl sulfonyl fluorides has been achieved through methods such as the conversion of sulfonic acids and their salts, showcasing the versatility of this functional group in building complex fluorinated structures. acs.org

Preparation of Heterocyclic Systems

This compound and its analogues are instrumental in the synthesis of various heterocyclic systems. A notable example is the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles. This transformation is regioselective, producing a single product, and is tolerant of a wide range of functional groups. The resulting 2-aminothiazoles can be further diversified through late-stage Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. enamine.net

The reaction proceeds through a multi-step mechanism involving a 1,4-Michael addition of a 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine to a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF), followed by an intramolecular cycloaddition to form an unstable hypervalent sulfurane intermediate. This intermediate then undergoes ring opening to form a guanidine (B92328) intermediate, which, upon treatment with a base like DBU, eliminates a cyanamide (B42294) byproduct to yield the desired 2-aminothiazole. enamine.net

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5-imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine | Phenylacetylene-2-sulfonyl fluoride | MeCN | 70 | >99 |

| 2 | 5-imino-N,4-di(p-tolyl)-4,5-dihydro-1,2,4-thiadiazol-3-amine | Phenylacetylene-2-sulfonyl fluoride | MeCN | 70 | 95 |

| 3 | 5-imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine | (4-chlorophenyl)acetylene-2-sulfonyl fluoride | MeCN | 70 | 98 |

This table showcases the optimized reaction conditions for the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles. enamine.net

Functionalization and Derivatization Strategies

The furan ring and the sulfonyl fluoride group in this compound offer multiple avenues for functionalization and derivatization, enabling the synthesis of a wide array of novel compounds with tailored properties.

Synthesis of Variously Functionalized Sulfonyl Fluoride Derivatives

The reactivity of the furan ring allows for various electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. researchgate.net These reactions can be used to introduce additional functional groups onto the furan moiety of this compound, leading to a diverse range of derivatives. For instance, the sulfonation of furan with a sulfur trioxide-pyridine complex at room temperature yields furan-2-sulfonic acid, which can then be converted to the corresponding sulfonyl fluoride. researchgate.net

Furthermore, the sulfonyl fluoride group itself can be used to synthesize other important functional groups. For example, sulfonyl fluorides can be converted to sulfonamides and sulfonate esters under mild conditions, expanding the synthetic utility of this compound. researchgate.net

Post-Polymerization Modification via SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for creating stable linkages between molecules. ijsrst.com This reaction is particularly useful for the post-polymerization modification (PPM) of polymers, allowing for the introduction of various functionalities onto a polymer backbone. chemrxiv.org

Polymers decorated with sulfonyl fluoride groups can be synthesized and subsequently modified using SuFEx chemistry. The sulfonyl fluoride groups on the polymer can react with a variety of nucleophiles, such as silyl (B83357) ethers, to form stable sulfonate or sulfate (B86663) linkages. chemrxiv.orgquora.com This strategy allows for the creation of functional polymers with tailored properties for various applications in materials science and biomedicine. While specific examples utilizing this compound in PPM are not prevalent, the principles of SuFEx chemistry suggest its potential as a valuable reagent for such modifications. The SuFEx reaction is known to be compatible with a wide range of functional groups, making it a versatile tool for polymer functionalization. chemrxiv.org

Role in Multicomponent Reactions and Cyclizations

Multicomponent reactions (MCRs) and cyclization reactions are efficient methods for the synthesis of complex molecules from simple starting materials in a single step. The furan ring in this compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, making it a valuable component in these transformations.

The Diels-Alder reaction of furans with various dienophiles can lead to the formation of oxabicycloheptane derivatives. rsc.org The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. tubitak.gov.tr While furan itself is a moderately reactive diene, the presence of the electron-withdrawing sulfonyl fluoride group at the 2-position is expected to decrease its reactivity in normal electron demand Diels-Alder reactions. However, it may enhance its reactivity in inverse electron demand Diels-Alder reactions.

Furan derivatives are also known to participate in various MCRs to produce highly functionalized heterocyclic compounds. chemrxiv.orgrsc.orgscispace.com For example, multicomponent approaches have been developed for the synthesis of substituted furans and furan-2(5H)-one derivatives. acs.org The ability of the furan moiety to act as a versatile building block in these reactions highlights the potential of this compound to be utilized in the combinatorial synthesis of novel and complex molecular scaffolds.

| Reaction Type | Reactants | Product Class |

| Diels-Alder Reaction | Furan derivative, Dienophile | Oxabicycloheptane derivative |

| Multicomponent Reaction | Arylglyoxal, Acetylacetone, Phenol | Functionalized furan |

| Multicomponent Reaction | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | Furan-2(5H)-one derivative |

This table provides examples of multicomponent and cycloaddition reactions involving furan derivatives. rsc.orgrsc.org

Strategic Use in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that focuses on introducing chemical modifications to complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues with potentially improved pharmacological profiles, bypassing the need for de novo synthesis. Sulfonyl fluorides, including heteroaromatic variants like this compound, have emerged as valuable reagents for LSF due to their unique reactivity and stability.

The utility of sulfonyl fluorides in LSF is prominently highlighted by their application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This methodology enables the covalent modification of complex biomolecules, often targeting nucleophilic amino acid residues like tyrosine, serine, and lysine (B10760008). While specific examples detailing the use of this compound in LSF of complex molecules are not extensively documented in the reviewed literature, the principles of SuFEx chemistry and the successful application of other aryl and heteroaryl sulfonyl fluorides provide a strong basis for its potential in this area.

Detailed Research Findings

Research in the field has demonstrated that the covalent modification of bioactive molecules using sulfonyl fluorides can lead to significant enhancements in their properties. For instance, the late-stage introduction of a sulfonyl fluoride moiety to known drug molecules has been shown to improve their potency and selectivity. This is often achieved by forming a stable covalent bond with a target protein, leading to irreversible inhibition.

One notable study focused on the late-stage functionalization of a range of phenolic drugs to their corresponding arylfluorosulfate derivatives. This transformation, a key example of SuFEx, resulted in analogues with significantly improved anticancer activity. For example, the fluorosulfate (B1228806) derivative of Combretastatin A4 exhibited a 70-fold increase in potency in a drug-resistant colon cancer cell line. Similarly, the fluorosulfate derivative of Fulvestrant showed enhanced activity in down-regulating the estrogen receptor in breast cancer cells. These findings underscore the potential of sulfonyl fluoride-based LSF to overcome drug resistance and enhance therapeutic efficacy.

The strategic application of sulfonyl fluorides in LSF is further exemplified by their use as covalent probes to study biological systems. By attaching a sulfonyl fluoride "warhead" to a molecule with known binding affinity for a particular protein, researchers can create powerful tools for identifying and validating drug targets. The sulfonyl fluoride group reacts with proximal nucleophilic residues at the binding site, forming a covalent linkage that allows for the isolation and identification of the target protein.

The following tables present data from studies on the late-stage functionalization of complex molecules using aryl sulfonyl fluoride analogues, illustrating the potential impact of such modifications.

Table 1: Late-Stage Functionalization of Anticancer Drugs with Arylfluorosulfates

| Parent Drug | Modified Analogue | Target Cell Line | Improvement in Potency (IC₅₀) |

| Combretastatin A4 | Combretastatin A4-fluorosulfate | HT-29 (Colon Cancer) | ~70-fold |

| Fulvestrant | Fulvestrant-fluorosulfate | MCF-7 (Breast Cancer) | Significantly enhanced ER down-regulation |

| Bicalutamide | Bicalutamide-fluorosulfate | LNCaP (Prostate Cancer) | Improved anti-proliferative activity |

Table 2: Covalent Modification of Kinase Inhibitors via Late-Stage Introduction of a Sulfonyl Fluoride Moiety

| Kinase Inhibitor Scaffold | Target Kinase | Covalently Modified Residue | Impact on Activity |

| Anilinopyrimidine | Epidermal Growth Factor Receptor (EGFR) | Lysine | Overcame resistance to reversible inhibitors |

| Pyrrolopyrimidine | Janus Kinase 3 (JAK3) | Tyrosine | Potent and selective irreversible inhibition |

| Indazole | Mitogen-activated protein kinase kinase 2 (MEK2) | Lysine | Enhanced and prolonged inhibition |

While the specific use of this compound in these exact contexts is not explicitly detailed in the available literature, its structural similarity to other reactive heteroaryl sulfonyl fluorides suggests its potential as a valuable tool for late-stage functionalization. The electron-withdrawing nature of the furan ring is expected to influence the reactivity of the sulfonyl fluoride group, potentially offering unique selectivity and reactivity profiles in covalent modification of complex molecules. Further research into the applications of this compound in LSF is warranted to fully explore its potential in drug discovery and chemical biology.

Computational and Theoretical Studies of Furan 2 Sulfonyl Fluoride Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons in furan-2-sulfonyl fluoride (B91410) dictates its chemical identity and reactivity. Computational techniques like Density Functional Theory (DFT) provide a window into this electronic world.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. dergipark.org.tr Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to determine molecular geometries and orbital energies. researchgate.netmalayajournal.org A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The LUMO, acting as an electron acceptor, is particularly important for a reactive electrophile like furan-2-sulfonyl fluoride. malayajournal.org Its energy level indicates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests a higher electrophilicity at the sulfur atom of the sulfonyl fluoride group. The energy gap between the HOMO and LUMO is a crucial indicator of molecular chemical stability and reactivity. dergipark.org.trmalayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive. malayajournal.org For instance, in a related furan-containing compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Furan-containing imidazole (B134444) derivative malayajournal.org | -5.2822 | -1.2715 | 4.0106 |

| Acrylic Acid dergipark.org.tr | - | - | 5.545 |

The electronic properties of this compound can be significantly altered by introducing substituents onto the furan (B31954) ring. The presence of strong electron-withdrawing groups, such as fluorine atoms, at the α-carbon positions (C5) of the furan ring can markedly enhance its stability. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. It allows researchers to visualize the transformation from reactants to products at an atomic level. nih.gov

Understanding a reaction mechanism requires the characterization of all transient species, including high-energy transition states and more stable intermediates. whiterose.ac.uk For reactions involving sulfonyl fluorides, such as nucleophilic substitution, computational studies can model the formation of intermediates, like a trigonal bipyramidal species. nih.gov DFT calculations are used to determine the geometries and energies of these fleeting structures. chinesechemsoc.org

For example, in Julia-Kocienski fluoroolefination reactions, four-membered transition states have been calculated to be the rate-determining steps. chinesechemsoc.org In other systems, computational analysis has helped elucidate mechanisms involving the formation of radical intermediates or the cleavage of specific bonds. researchgate.netnih.gov This detailed characterization provides a complete energy profile of the reaction, highlighting the specific barriers that must be overcome for the reaction to proceed.

| Reaction Type | Characterized Species | Computational Finding | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Trigonal Bipyramidal Intermediate | Proposed intermediate in an elimination-addition pathway. nih.gov | nih.gov |

| Fluoroolefination | Four-membered Transition State | Identified as the rate-limiting step of the reaction. chinesechemsoc.org | chinesechemsoc.org |

| β-Elimination | β-H/F Elimination Transition State | Energies calculated to understand reaction feasibility. researchgate.net | researchgate.net |

A significant advantage of computational modeling is its ability to predict the most likely course of a reaction when multiple pathways are possible. whiterose.ac.uk By comparing the activation energy barriers of different potential pathways, chemists can forecast the major product and understand the reaction's selectivity. nih.govchinesechemsoc.org

For instance, in nucleophilic substitutions at sulfonyl fluorides, modeling can discriminate between a direct substitution pathway and an elimination-addition pathway. nih.gov A powerful example comes from studies on related α-fluoro-sulfonyl systems, where DFT calculations successfully predicted whether the reaction would proceed via C-C bond cleavage or C-S bond cleavage based on the electronic nature of a substituent (-CH₃ vs. -CF₃). chinesechemsoc.org These calculations also correctly predicted the E/Z stereoselectivity of the resulting olefin by comparing the energies of the respective transition states. chinesechemsoc.org This predictive power is crucial for designing selective syntheses and avoiding unwanted byproducts.

Conformational Analysis and Molecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with its environment are critical to its function, particularly in biological or materials science contexts. acs.orgmdpi.com

Theoretical studies on similar small molecules, like sulfamoyl fluoride (FSO₂NH₂), have shown that specific conformations are energetically preferred. For FSO₂NH₂, the anti conformation, where the F-S bond is anti to the nitrogen lone pair, was identified as the most stable conformer. researchgate.net Similar analyses for this compound would explore the rotational barrier around the C-S bond to determine the preferred orientation of the sulfonyl fluoride group relative to the furan ring.

Furthermore, the sulfonyl group is known to participate in various non-covalent interactions. acs.org While only about 30% of sulfones and sulfonamides in crystal structures act as hydrogen bond acceptors, a large majority (around 80%) are found in close proximity to hydrophobic groups. acs.org This suggests that this compound can engage in both hydrogen bonding via its oxygen atoms and hydrophobic or van der Waals interactions. acs.org In some cases, intramolecular hydrogen bonding can stabilize specific conformations. nih.gov Molecular dynamics (MD) simulations can further reveal how the molecule interacts with its environment over time, identifying key interactions, such as those with amino acid residues in an enzyme's active site. mdpi.com

Structure-Reactivity Relationships from a Theoretical Perspective

Computational chemistry provides a powerful lens for understanding and predicting the reactivity of chemical compounds. In the case of this compound and related systems, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural factors that govern their chemical behavior. These computational approaches allow for the calculation of various energetic and electronic parameters that can be directly correlated with experimentally observed reactivity, offering a predictive framework for designing new reactions and molecules with tailored properties.

Theoretical models can dissect the intricate interplay of factors influencing the reactivity of sulfonyl fluorides. For instance, the electrophilicity of the sulfur atom in the sulfonyl fluoride group is a key determinant of its susceptibility to nucleophilic attack. This electrophilicity is modulated by the electronic properties of the attached aryl or heteroaryl ring. The furan ring in this compound, with its specific electronic characteristics, thus plays a crucial role in defining the compound's reactivity profile. Computational studies can quantify these effects through the calculation of parameters such as orbital energies and activation barriers for proposed reaction mechanisms.

Correlation of Calculated Energies with Experimental Reactivity

A cornerstone of theoretical structure-reactivity studies is the correlation of calculated energetic parameters with experimental data, such as reaction rates or equilibrium constants. For sulfonyl fluorides, a strong correlation has been established between their reactivity and computationally derived energies, providing significant predictive power.

LUMO Energy and Hydrolytic Stability:

One of the most direct and effective correlations is between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the hydrolytic stability of aryl sulfonyl fluorides. The LUMO energy is an indicator of the electrophilicity of the molecule; a lower LUMO energy generally corresponds to a more electrophilic sulfur center, making the compound more susceptible to nucleophilic attack by water.

Research on a panel of aryl sulfur(VI) fluorides (SVI-Fs) has demonstrated a robust linear relationship between the calculated LUMO energies and the experimentally measured half-lives in aqueous solutions. nih.gov In one such study, DFT calculations (specifically using the B3LYP-D3 functional with an aug-cc-PVTZ basis set) were employed to determine the LUMO energies for a series of substituted aryl sulfonyl fluorides. nih.gov These theoretical values were then plotted against their experimental hydrolytic half-lives, revealing a strong correlation with a high coefficient of determination (R² = 0.97). nih.gov This indicates that the LUMO energy, a purely theoretical parameter, can serve as a highly accurate predictor of the experimental hydrolytic stability of these compounds. nih.gov

The following interactive table illustrates the type of data and correlation observed in such studies. It presents the calculated LUMO energies and the corresponding experimentally measured hydrolytic half-lives for a representative set of substituted aryl sulfonyl fluorides.

Activation Energy and Reaction Rates:

Similarly, computational investigations into the calcium bistriflimide-mediated sulfur(VI)-fluoride exchange (SuFEx) reaction between benzenesulfonyl fluoride and amines have yielded calculated activation barriers (e.g., ~21 kcal/mol) that are in excellent agreement with those derived from experimental kinetics experiments. acs.org Such studies validate the accuracy of the computational models and confirm that they can capture the essential physics of the reaction, allowing for confident prediction of reactivity for new substrates. While specific kinetic data for this compound is not detailed in these particular studies, the principles established for analogous aryl sulfonyl fluorides are directly applicable.

Advanced Spectroscopic and Structural Characterization in Chemical Research

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and conformational structures, which are critical for understanding a molecule's steric and electronic properties. The process involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, and consequently, the atomic positions within the crystal lattice. libretexts.orgnih.gov

For Furan-2-sulfonyl fluoride (B91410), obtaining a single crystal suitable for X-ray diffraction would yield invaluable data. It would confirm the planarity of the furan (B31954) ring and provide precise measurements of the S-O and S-F bond lengths, as well as the O-S-O and O-S-F bond angles in the sulfonyl fluoride group. Furthermore, the crystal packing arrangement, dictated by intermolecular forces, would be elucidated.

However, a review of available scientific literature indicates that the specific crystal structure of Furan-2-sulfonyl fluoride has not yet been reported. While X-ray structures for other sulfonyl fluoride-containing molecules have been determined, providing insights into the geometry of the -SO₂F group, direct experimental data for the title compound is not currently available. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing and Product Characterization